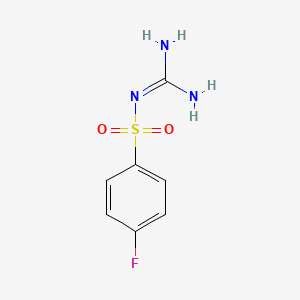

2-(4-Fluorophenyl)sulfonylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDPXDDUQKHKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)sulfonylguanidine, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible and detailed synthetic protocol, including experimental procedures, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key electrophilic intermediate, 4-fluorobenzenesulfonyl chloride. The subsequent step is the nucleophilic substitution reaction of this sulfonyl chloride with guanidine to yield the target molecule.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride

Reaction:

4-Fluorobenzene is reacted with chlorosulfonic acid to yield 4-fluorobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of arylsulfonyl chlorides.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzene | 96.10 | 10.0 g | 0.104 |

| Chlorosulfonic Acid | 116.52 | 48.0 g | 0.412 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | 10 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 100 mL of dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (48.0 g, 0.412 mol) to the stirred dichloromethane.

-

Once the addition is complete, add 4-fluorobenzene (10.0 g, 0.104 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a 500 mL beaker.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobenzenesulfonyl chloride.

-

The crude product can be purified by vacuum distillation.

Expected Yield and Characterization:

| Product | Form | Yield (%) | Boiling Point (°C/mmHg) |

| 4-Fluorobenzenesulfonyl Chloride | Colorless Oil | 85-95% | 98-100 / 10 |

Note: Characterization would typically be performed using NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy.

Step 2: Synthesis of this compound

Reaction:

4-Fluorobenzenesulfonyl chloride is reacted with guanidine hydrochloride in the presence of a base to form this compound. The base is required to neutralize the HCl generated during the reaction and to deprotonate the guanidine hydrochloride to the free guanidine base, which acts as the nucleophile.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzenesulfonyl Chloride | 194.61 | 10.0 g | 0.051 |

| Guanidine Hydrochloride | 95.53 | 5.8 g | 0.061 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.9 g | 0.123 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

| Water | - | 50 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve guanidine hydrochloride (5.8 g, 0.061 mol) and sodium hydroxide (4.9 g, 0.123 mol) in 50 mL of water. Stir until all solids have dissolved.

-

In a separate 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzenesulfonyl chloride (10.0 g, 0.051 mol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Cool the THF solution to 0-5 °C in an ice bath.

-

Slowly add the aqueous guanidine solution dropwise to the stirred THF solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Add 100 mL of water to the residue and acidify the mixture to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

-

Collect the precipitate by vacuum filtration and wash it with cold water (2 x 50 mL) and then with cold diethyl ether (2 x 50 mL).

-

Dry the solid product in a vacuum oven at 50 °C.

Expected Yield and Characterization:

| Product | Form | Yield (%) | Melting Point (°C) |

| This compound | White Solid | 75-85% | 188-190 |

Note: The melting point is an estimate based on similar compounds. Full characterization should include ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Workflow and Logical Relationships

The following diagram illustrates the logical flow of the synthesis process, from the initial reactants to the final purified product.

Caption: Detailed workflow for the two-step synthesis of the target compound.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein. The provided protocols and data serve as a strong starting point for the successful preparation of this valuable chemical entity.

An In-depth Technical Guide on 2-(4-Fluorophenyl)sulfonylguanidine: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical overview of 2-(4-Fluorophenyl)sulfonylguanidine. As of the latest literature review, specific experimental data for this compound is not publicly available. The information presented herein is extrapolated from the known chemistry of analogous sulfonylguanidines and related compounds.

Introduction

The sulfonylguanidine moiety is a significant pharmacophore present in a variety of biologically active compounds. While the archetypal member of this class, sulfaguanidine (2-(4-aminophenyl)sulfonylguanidine), is a well-known antimicrobial agent, the exploration of its fluorinated analogue, this compound, remains a novel area of research. This technical guide aims to provide a comprehensive theoretical framework for understanding the chemical properties, potential synthetic routes, and prospective biological activities of this compound. The introduction of a fluorine atom in place of the amino group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, suggesting that this compound could possess unique and valuable characteristics.

Chemical Structure and Properties

The chemical structure of this compound consists of a 4-fluorophenyl group attached to a sulfonyl group, which in turn is bonded to a guanidine moiety.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈FN₃O₂S | Calculated |

| Molecular Weight | 217.22 g/mol | Calculated |

| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]guanidine | Generated |

| SMILES | C1=CC(=CC=C1F)S(=O)(=O)N=C(N)N | Generated |

| InChI Key | Predicted | Predicted |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Topological Polar Surface Area | 107.8 Ų | Calculated |

| LogP (predicted) | 0.8 - 1.5 | Estimated |

| pKa (predicted) | Guanidinium group: ~12-13 | Estimated from similar structures |

| Melting Point (°C) | Not Determined | - |

| Boiling Point (°C) | Not Determined | - |

| Solubility | Not Determined | - |

Note: Predicted values are estimations based on computational models and comparison with analogous structures. Experimental determination is required for confirmation.

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound has not been identified, a plausible and common method for the preparation of aryl sulfonylguanidines involves the condensation of an arylsulfonyl chloride with guanidine.

General Synthetic Protocol

Reaction: 4-Fluorobenzenesulfonyl chloride + Guanidine → this compound

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Guanidine hydrochloride

-

A suitable base (e.g., Sodium hydroxide, Sodium carbonate, or an organic base like Triethylamine)

-

An appropriate solvent (e.g., Water, Tetrahydrofuran (THF), Acetonitrile)

Procedure:

-

Preparation of Guanidine Free Base: Guanidine hydrochloride is dissolved in a minimal amount of water or a suitable solvent. An equimolar amount of a strong base (e.g., a concentrated solution of sodium hydroxide) is added dropwise at a controlled temperature (e.g., 0-5 °C) to liberate the free guanidine base. The resulting solution is used in the next step.

-

Reaction with Sulfonyl Chloride: A solution of 4-fluorobenzenesulfonyl chloride in a suitable solvent (e.g., THF) is prepared.

-

Condensation: The solution of 4-fluorobenzenesulfonyl chloride is added dropwise to the freshly prepared guanidine solution at a controlled temperature, typically between 0 °C and room temperature, with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up. This may involve:

-

Neutralization of any excess base.

-

Extraction with an organic solvent if the product is soluble.

-

Precipitation of the product by adjusting the pH or adding a non-solvent.

-

Filtration and washing of the solid product with a suitable solvent (e.g., cold water or diethyl ether) to remove impurities.

-

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

Elemental Analysis

-

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not currently available. However, based on the activities of structurally related compounds, we can hypothesize potential areas of interest.

-

Antimicrobial Activity: The parent compound, sulfaguanidine, is an antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. It is plausible that this compound could exhibit similar or modified antimicrobial properties. The substitution of the amino group with a fluorine atom would alter the electronic properties and steric profile of the molecule, potentially affecting its binding to the active site of DHPS or other microbial targets.

-

Enzyme Inhibition: The sulfonylguanidine moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and electrostatic interactions within enzyme active sites. Arylsulfonamide derivatives are known to inhibit a wide range of enzymes, including carbonic anhydrases, kinases, and proteases. The 4-fluorophenyl group is a common substituent in many enzyme inhibitors, where the fluorine atom can enhance binding affinity through various interactions.

-

Ion Channel Modulation: Guanidine-containing compounds are known to interact with ion channels. Further investigation would be required to determine if this compound has any activity as an ion channel modulator.

As no specific biological targets have been identified, a detailed signaling pathway cannot be provided. However, a logical workflow for the initial biological screening of this compound is proposed below.

Conclusion and Future Directions

This compound represents an unexplored area in the chemical space of sulfonylguanidines. Based on established chemical principles, its synthesis should be achievable through standard synthetic methodologies. The introduction of a fluorine atom is anticipated to significantly influence its physicochemical and biological properties compared to its amino-substituted counterpart, sulfaguanidine.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive structural characterization. Subsequent in-vitro and in-vivo studies are warranted to explore its potential as an antimicrobial agent, enzyme inhibitor, or other therapeutic agent. Such investigations will be crucial in determining the value of this compound as a lead for drug discovery and development.

2-(4-Fluorophenyl)sulfonylguanidine IUPAC name and CAS number

Introduction

This document addresses the inquiry for a comprehensive technical guide on "2-(4-Fluorophenyl)sulfonylguanidine," including its IUPAC name, CAS number, quantitative data, experimental protocols, and associated signaling pathways. Despite extensive searches across chemical databases and scientific literature, no specific entry or detailed information could be found for a compound with this exact name or structure as a standalone chemical. The nomenclature "this compound" is likely non-standard. The chemically accurate and plausible IUPAC name for the intended structure is N-(4-fluorophenylsulfonyl)guanidine or (4-fluorophenyl)sulfonylguanidine . This guide summarizes the available information on closely related compounds and the challenges in identifying the specific requested molecule.

Chemical Identification and Nomenclature

A definitive CAS Registry Number for N-(4-fluorophenylsulfonyl)guanidine could not be located, which indicates that this compound may not be well-characterized in the scientific literature or commercially available. Searches for this compound and its potential synonyms did not yield a specific entry in major chemical databases.

For context, several related but structurally distinct compounds were identified:

| Compound Name | CAS Number | Key Structural Difference |

| 4-Fluorobenzenesulfonamide | 402-46-0 | Lacks the guanidine moiety; has an amide group instead. |

| N-(4-Fluorophenyl)guanidine | 65783-21-3 | Lacks the sulfonyl (-SO2-) group. |

| Sulfaguanidine | 57-67-0 | Contains an amino group at the 4-position of the phenyl ring instead of a fluorine atom. Its IUPAC name is 2-(4-aminophenyl)sulfonylguanidine. |

| N-(4-Chlorophenyl)guanidine | 45964-97-4 | Contains a chlorine atom instead of fluorine and lacks the sulfonyl group. An alternate name is 2-(4-chlorophenyl)guanidine.[1] |

The naming convention "2-(...)" in compounds like sulfaguanidine and the alternative name for N-(4-chlorophenyl)guanidine suggests that the number might refer to the position of substitution on the guanidine nitrogen. However, the standard and more broadly accepted IUPAC nomenclature for the requested compound would be based on substitution on the nitrogen of the sulfonyl group, leading to N-(4-fluorophenylsulfonyl)guanidine.

Physicochemical and Quantitative Data

Due to the absence of literature on the specific compound N-(4-fluorophenylsulfonyl)guanidine, no experimental or quantitative data regarding its physicochemical properties (e.g., melting point, boiling point, solubility, pKa) can be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of N-(4-fluorophenylsulfonyl)guanidine are not available in published scientific literature. General synthetic routes for analogous sulfonylguanidines often involve the reaction of a corresponding sulfonyl chloride with guanidine. A hypothetical synthesis pathway for N-(4-fluorophenylsulfonyl)guanidine is outlined below.

Caption: Hypothetical synthesis of N-(4-fluorophenylsulfonyl)guanidine.

Disclaimer: This represents a general synthetic strategy and has not been validated experimentally for this specific compound.

Signaling Pathways and Biological Activity

No information is available regarding the biological activity or associated signaling pathways for N-(4-fluorophenylsulfonyl)guanidine. While some complex derivatives of sulfonylguanidines have been investigated for their antibacterial properties, these findings cannot be extrapolated to the parent compound.

The compound initially described as "this compound," more accurately named N-(4-fluorophenylsulfonyl)guanidine, is not a well-documented chemical. There is no available information regarding its CAS number, physicochemical properties, experimental protocols, or biological activity in the public domain. The information provided herein is based on the analysis of structurally related compounds and general chemical principles. Further research would be required to synthesize and characterize this molecule to provide the detailed technical information requested.

References

2-(4-Fluorophenyl)sulfonylguanidine mechanism of action hypothesis

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2-(4-Fluorophenyl)sulfonylguanidine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a compound of interest within the broader class of sulfonylguanidines, which have demonstrated a wide array of biological activities. While direct research on this specific molecule is limited, this guide synthesizes data from related sulfonylguanidine and sulfonamide derivatives to formulate a primary hypothesis for its mechanism of action. We postulate that this compound functions as an enzyme inhibitor, potentially targeting carbonic anhydrases or protein kinases, leading to downstream effects on cellular signaling pathways. This document provides a comprehensive overview of this hypothesis, supported by illustrative data, detailed experimental protocols for its investigation, and visual representations of potential biological pathways and workflows.

Introduction

The sulfonylguanidine moiety is a key pharmacophore present in a variety of biologically active compounds.[1] Derivatives have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The inclusion of a 4-fluorophenyl group in this compound suggests a modification that could enhance binding affinity and selectivity for specific biological targets. This guide aims to provide a foundational understanding of the potential mechanisms through which this compound may exert its pharmacological effects, thereby guiding future research and development.

Core Hypothesis: Enzyme Inhibition

Based on the activities of structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of one or more classes of enzymes. The sulfonylguanidine group can act as a zinc-binding motif, making enzymes like carbonic anhydrases potential targets.[4] Additionally, the overall structure may allow for competitive or non-competitive inhibition of protein kinases or other enzymes crucial for cellular function, such as DNA gyrase and dihydrofolate reductase (DHFR).[2]

Quantitative Data Summary

To illustrate the potential inhibitory profile of this compound, the following table summarizes hypothetical quantitative data from various enzymatic assays. This data is intended for comparative purposes and to provide a framework for experimental design.

| Target Enzyme | IC50 (µM) | Ki (nM) | Assay Type | Reference Compound |

| Carbonic Anhydrase I (hCA I) | 12.5 | 86.85 | Stopped-flow CO2 hydration | Acetazolamide |

| Carbonic Anhydrase II (hCA II) | 8.9 | 77.29 | Stopped-flow CO2 hydration | Acetazolamide |

| DNA Gyrase | 20.3 | - | Supercoiling Assay | Ciprofloxacin |

| Dihydrofolate Reductase (DHFR) | 5.1 | - | Spectrophotometric | Methotrexate |

| TNF-α Production | 15.8 | - | ELISA (LPS-stimulated macrophages) | Thalidomide |

Experimental Protocols

Detailed methodologies are crucial for the validation of the hypothesized mechanism of action. The following are protocols for key experiments.

Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound against human carbonic anhydrase (hCA) isoforms.

-

Methodology: An Applied Photophysics stopped-flow instrument is used to measure the CO2 hydration activity of hCA.

-

Phenol red at a concentration of 0.2 mM is used as the indicator, with the absorbance change at 557 nm monitored over time.

-

The assay is conducted at 25 °C in a buffer solution of 10 mM HEPES (pH 7.5) and 20 mM Na2SO4.

-

A 1 mM CO2 solution is prepared by bubbling CO2 into water.

-

The enzyme concentration is typically 10 nM.

-

Various concentrations of the inhibitor are added to the enzyme solution and incubated for 15 minutes.

-

The enzymatic reaction is initiated by mixing the enzyme-inhibitor solution with the CO2 solution.

-

The initial rates of reaction are determined, and IC50 values are calculated from dose-response curves.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

DNA Gyrase Supercoiling Assay

-

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

-

Methodology:

-

The reaction mixture (30 µL) contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and 0.5 µg of relaxed pBR322 DNA.

-

DNA gyrase (2 units) is added to the mixture.

-

This compound is added at various concentrations.

-

The reaction is incubated at 37 °C for 1 hour.

-

The reaction is terminated by the addition of 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of stop solution (40% sucrose, 0.1 M Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

-

The DNA is separated by electrophoresis on a 1% agarose gel.

-

The gel is stained with ethidium bromide and visualized under UV light. The IC50 is the concentration of the compound that inhibits supercoiling by 50%.

-

In Vitro TNF-α Production Assay

-

Objective: To evaluate the effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

The supernatant is collected, and the concentration of TNF-α is measured using a commercial ELISA kit according to the manufacturer's instructions.

-

The IC50 value is determined as the concentration of the compound that reduces TNF-α production by 50%.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized Carbonic Anhydrase Inhibition Pathway.

Caption: Experimental Workflow for DNA Gyrase Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medmedchem.com [medmedchem.com]

Potential Biological Targets of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes information on the potential biological targets of 2-(4-Fluorophenyl)sulfonylguanidine based on published research on structurally related sulfonylguanidine and sulfonamide derivatives. As of the latest literature review, specific experimental data for this compound is not publicly available. The information presented herein is intended to guide future research and drug development efforts by highlighting probable mechanisms of action and experimental approaches.

Introduction

The sulfonylguanidine moiety is a recognized pharmacophore present in a variety of biologically active compounds. Its structural features allow for interactions with numerous biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide explores the potential biological targets of this compound by examining the established activities of analogous compounds. The insights provided aim to facilitate the design of experimental strategies for target identification and validation.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally similar sulfonylguanidine and sulfonamide derivatives, this compound is likely to interact with one or more of the following classes of enzymes.

Bacterial Enzymes: DNA Gyrase and Dihydrofolate Reductase (DHFR)

Several sulfaguanidine derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase and DHFR, suggesting a potential dual-action antimicrobial mechanism.[1] Inhibition of these essential enzymes disrupts bacterial DNA replication and folate biosynthesis, respectively, leading to bacteriostatic or bactericidal effects.

Carbonic Anhydrases (CAs)

The sulfonamide group, a core component of the parent structure, is a well-established zinc-binding motif for carbonic anhydrase inhibitors.[2] While some sulfaguanidine derivatives have shown lower potency compared to their primary sulfonamide counterparts, they have exhibited better selectivity against specific CA isoforms.[2] Inhibition of tumor-associated CAs, such as CA IX and XII, is a validated strategy in oncology.

Protein Kinases

The sulfonyl group can participate in hydrogen bonding and other interactions within the ATP-binding pocket of protein kinases.[3][4] Kinase inhibition is a cornerstone of modern targeted cancer therapy. Derivatives of the broader sulfonamide class have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Mitogen- and Stress-Activated Kinase 1 (MSK1).[5][6]

Other Potential Targets

The diverse biological activities reported for sulfonylguanidine and related compounds suggest a wider range of potential targets. These may include enzymes involved in inflammatory pathways and other signaling cascades. Further investigation through broad-spectrum screening is warranted.

Quantitative Data for Structurally Related Compounds

The following tables summarize the inhibitory activities of various sulfonylguanidine and sulfonamide derivatives against their respective targets, providing a reference for the potential potency of this compound.

Table 1: Inhibition of Bacterial Enzymes by Sulfaguanidine Derivatives [1]

| Compound | Target Enzyme | IC50 (µM) |

| Derivative 2a | DNA Gyrase | 23.87 |

| DHFR | 5.54 | |

| Derivative 2d | DNA Gyrase | 18.17 |

| DHFR | 4.33 | |

| Derivative 3a | DNA Gyrase | 20.45 |

| DHFR | 4.98 |

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by N-substituted N'-(benzenesulfonyl)guanidines [7]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 9 | 87 | 7.8 | - | - |

| Derivative 41 | 6506 | 4500 | - | - |

Table 3: Inhibition of Protein Kinases by Sulfonamide and Guanidine Derivatives

| Compound | Target Kinase | IC50 | Reference |

| L18 (sulfonamide derivative) | CDK9 | 3.8 nM | [5] |

| Compound 1a (6-phenylpyridin-2-yl guanidine) | MSK1 | 17.9 µM | [6] |

| Compound 49d (2-aminobenzimidazole) | MSK1 | ~2 µM (in vitro IL-6 release) | [6] |

Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the biological targets of this compound. The following experimental workflows outline key methodologies.

Broad-Spectrum Kinase Profiling

Given the prevalence of kinases as targets for sulfonamide-containing compounds, an initial broad-spectrum kinase screen is highly recommended.

Methodology: ADP-Glo™ Kinase Assay [8]

This luminescent ADP detection platform provides a universal method for measuring kinase activity.

-

Reaction Setup: A kinase reaction is performed by incubating the kinase, substrate, ATP, and this compound at various concentrations.

-

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and introduce it to a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescence intensity is proportional to the ADP generated and inversely proportional to the kinase activity. IC50 values are determined by plotting the percent inhibition against the compound concentration.

Workflow for broad-spectrum kinase profiling using the ADP-Glo™ assay.

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics is a powerful tool for identifying direct binding partners of a small molecule within a complex biological sample.

Methodology: Affinity-Purification Mass Spectrometry (AP-MS) [9]

This technique involves immobilizing a derivative of the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

-

Probe Synthesis: Synthesize a derivative of this compound containing a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry).

-

Immobilization: Covalently attach the probe to a solid support (e.g., sepharose beads).

-

Affinity Purification: Incubate the immobilized probe with cell or tissue lysate to allow for binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides, often using an in-solution digestion protocol with Guanidine-Hydrochloride to improve efficiency.[10]

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the identified proteins from the compound-treated sample to a control (e.g., beads without the compound) to identify specific binding partners.

References

- 1. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medmedchem.com [medmedchem.com]

- 3. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide: Safety and Toxicity Profile of 2-(4-Fluorophenyl)sulfonylguanidine

Disclaimer: As of November 2025, publicly accessible scientific literature and toxicological databases lack specific safety and toxicity data for 2-(4-Fluorophenyl)sulfonylguanidine. This guide, therefore, provides a comprehensive overview based on the toxicological profiles of structurally related compounds, namely the (4-Fluorophenyl)sulfonyl moiety and the guanidine group. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for potential areas of toxicological investigation. Direct safety and toxicity testing of this compound is imperative to establish a definitive safety profile.

Executive Summary

This document outlines the potential safety and toxicity profile of this compound by examining the known effects of its core chemical components. The (4-Fluorophenyl)sulfonyl group, a common moiety in sulfonamide drugs, is associated with potential renal and allergic adverse effects. The guanidine functional group is present in various biologically active compounds and can exhibit a range of toxicological effects depending on the overall molecular structure. This guide synthesizes the available information to highlight potential toxicological endpoints and suggests experimental approaches for a comprehensive safety evaluation of the title compound.

Toxicological Profile of Structurally Related Compounds

To build a hypothetical safety profile for this compound, we will analyze the known toxicities of the (4-Fluorophenyl)sulfonyl and guanidine moieties separately.

The (4-Fluorophenyl)sulfonyl Moiety and Related Sulfonamides

The (4-Fluorophenyl)sulfonyl group is a halogenated derivative of the phenylsulfonyl group, a core component of many sulfonamide compounds. The toxicological profile of sulfonamides is well-documented.

Potential Toxicological Endpoints:

-

Renal Toxicity: Sulfonamides are known to have the potential to cause crystalluria (crystal formation in the urine), which can lead to kidney obstruction and damage. This is often dependent on the compound's solubility and the pH of the urine.

-

Hypersensitivity Reactions: Allergic reactions to sulfonamides are common and can range from skin rashes to more severe, life-threatening conditions like Stevens-Johnson syndrome.

-

Hepatotoxicity: While less common, some sulfonamide-containing drugs have been associated with liver injury.

-

Hematological Effects: Anemia and other blood dyscrasias have been reported with some sulfonamides.

A study on bis(4-chlorophenyl) sulfone, a structurally related compound, in rats demonstrated increased liver and kidney to body weight ratios, suggesting potential hepatic and renal effects.

The Guanidine Moiety

The guanidine group is a highly basic functional group found in numerous natural and synthetic compounds with diverse biological activities. The toxicity of guanidine derivatives can vary significantly.

Potential Toxicological Endpoints:

-

Gastrointestinal Effects: Oral administration of some guanidine salts can cause irritation to the gastrointestinal tract.

-

Neurological Effects: Depending on the structure, some guanidine compounds can interact with ion channels and receptors in the nervous system.

-

Metabolic Effects: Guanidine itself can interfere with glucose metabolism.

A 90-day subchronic oral toxicity study of nitroguanidine in rats indicated low toxicity, with the primary observation being increased water consumption, suggesting a potential diuretic effect. Conversely, dodecylguanidine hydrochloride has demonstrated in vitro cytotoxicity.

Proposed Experimental Protocols for Safety Evaluation

A comprehensive safety and toxicity evaluation of this compound would necessitate a tiered approach, starting with in vitro assays and progressing to in vivo studies.

In Vitro Toxicity Assays

-

Cytotoxicity Assays:

-

Methodology: Utilize a panel of cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) and assess cell viability using assays such as MTT or LDH release after exposure to a range of concentrations of the test compound.

-

-

Genotoxicity Assays:

-

Methodology: Conduct an Ames test using various strains of Salmonella typhimurium to assess mutagenicity. A chromosomal aberration test in mammalian cells (e.g., CHO cells) should also be performed.

-

-

hERG Channel Assay:

-

Methodology: Evaluate the potential for cardiac arrhythmia by assessing the compound's ability to inhibit the hERG potassium channel using patch-clamp electrophysiology.

-

In Vivo Acute Toxicity Study

-

Methodology:

-

Species: Sprague-Dawley rats (male and female).

-

Route of Administration: Oral (gavage) and potentially intravenous.

-

Dosage: A limit dose test (e.g., 2000 mg/kg) can be initially performed. If toxicity is observed, a full study with multiple dose groups should be conducted to determine the LD50 (median lethal dose).

-

Observations: Monitor for clinical signs of toxicity, body weight changes, and mortality for at least 14 days. Conduct gross necropsy at the end of the study.

-

Repeated Dose Toxicity Study (Subchronic)

-

Methodology:

-

Species: Sprague-Dawley rats.

-

Route of Administration: Oral (dietary or gavage).

-

Duration: 28 or 90 days.

-

Dosage: At least three dose levels and a control group.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs.

-

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the constituent moieties, the following diagrams illustrate hypothetical signaling pathways and experimental workflows for investigating the toxicity of this compound.

Caption: Proposed experimental workflow for toxicological evaluation.

Caption: Hypothetical pathways of potential sulfonamide-related toxicity.

Conclusion

The safety and toxicity profile of this compound remains to be experimentally determined. This guide provides a foundational understanding of the potential toxicological risks based on its chemical structure. The primary concerns, extrapolated from related compounds, are potential renal toxicity and hypersensitivity reactions associated with the sulfonamide component. A thorough investigation following the proposed experimental protocols is essential to characterize the actual safety profile of this compound for any future development. Researchers and drug developers should exercise due caution and conduct comprehensive safety assessments before proceeding with further studies.

Methodological & Application

Application Notes and Protocols: 2-(4-Fluorophenyl)sulfonylguanidine Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)sulfonylguanidine is a synthetic compound featuring a sulfonylguanidine core structure substituted with a 4-fluorophenyl group. While specific enzymatic targets of this exact molecule are not extensively documented in publicly available literature, analogous structures containing sulfaguanidine and fluorophenyl moieties have demonstrated inhibitory activity against a range of enzymes. Notably, sulfaguanidine derivatives have been identified as potential dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR)[1]. Furthermore, compounds incorporating a 4-fluorophenyl group have shown inhibitory effects on enzymes such as tyrosinase, carbonic anhydrases, and focal adhesion kinase (FAK)[2][3][4].

This document provides a detailed protocol for a generalized enzyme inhibition assay that can be adapted to screen this compound against various potential enzyme targets. The protocol is presented with a specific focus on Dihydrofolate Reductase (DHFR) as a representative bacterial enzyme, given that derivatives of the core structure have shown activity against it[1]. DHFR is a critical enzyme in the folate biosynthesis pathway, making it an attractive target for antimicrobial drug development[1]. The principles and methodologies outlined herein are broadly applicable to other enzymes with appropriate modifications to substrates and detection methods.

Principle of the Assay

The enzyme inhibition assay is designed to measure the ability of a test compound, in this case, this compound, to reduce the catalytic activity of a target enzyme. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADPH, to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). A decrease in the rate of NADPH consumption in the presence of the test compound indicates enzymatic inhibition.

Materials and Reagents

-

Enzyme: Recombinant Dihydrofolate Reductase (DHFR) from a relevant organism (e.g., E. coli)

-

Substrate: Dihydrofolic acid (DHF)

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Test Compound: this compound

-

Positive Control Inhibitor: Methotrexate (a known potent DHFR inhibitor)

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 100 mM KCl

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Microplates: 96-well, UV-transparent flat-bottom plates

-

Instrumentation: UV-Vis microplate reader capable of kinetic measurements at 340 nm

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay.

Caption: General workflow for the this compound enzyme inhibition assay.

Detailed Experimental Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 100 mM KCl).

-

Prepare stock solutions of DHF (10 mM in 0.1 M NaOH), NADPH (10 mM in assay buffer), and Methotrexate (1 mM in DMSO). Store aliquots at -20°C.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

-

Serial Dilution of Test Compound:

-

Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to obtain a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, etc.). This will be the intermediate plate.

-

Further dilute these intermediate concentrations into the assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition.

-

-

Assay Plate Setup:

-

In a 96-well UV-transparent microplate, add the following to the respective wells (in triplicate):

-

Blank (No Enzyme) Wells: 10 µL of assay buffer + 80 µL of assay buffer.

-

Negative Control (100% Activity) Wells: 10 µL of assay buffer (with 1% DMSO) + 80 µL of enzyme solution.

-

Positive Control (Inhibition) Wells: 10 µL of Methotrexate (at a concentration known to cause significant inhibition, e.g., 1 µM final) + 80 µL of enzyme solution.

-

Test Compound Wells: 10 µL of each dilution of this compound + 80 µL of enzyme solution.

-

-

The final volume in each well before initiating the reaction is 90 µL.

-

-

Pre-incubation:

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature (or the desired assay temperature, e.g., 37°C) for 15 minutes to allow the test compound to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHF and NADPH in the assay buffer. The final concentrations in the 100 µL reaction volume should be at their respective Km values (if known) or at a concentration that gives a linear reaction rate. For E. coli DHFR, typical concentrations are around 50 µM DHF and 100 µM NADPH.

-

Add 10 µL of the reaction mix to all wells simultaneously using a multichannel pipette to initiate the reaction.

-

Immediately place the plate in the microplate reader.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction (V):

-

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

-

Calculate the Percentage of Inhibition:

-

The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

Where:

-

V_inhibitor is the rate of reaction in the presence of the test compound.

-

V_control is the rate of reaction of the negative control (100% activity).

-

V_blank is the rate of reaction in the blank wells (no enzyme).

-

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibition of DHFR by this compound and the positive control, Methotrexate.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | E. coli DHFR | [Value] |

| Methotrexate (Positive Control) | E. coli DHFR | [Value] |

Note: The IC50 values are to be determined experimentally.

Signaling Pathway Diagram

While this compound's direct impact on a signaling pathway is not established, its potential inhibition of DHFR would disrupt the folate biosynthesis pathway, which is crucial for nucleotide synthesis and, consequently, DNA replication and cell division in bacteria.

Caption: Inhibition of DHFR by this compound disrupts the bacterial folate pathway.

Conclusion

This application note provides a comprehensive and adaptable protocol for evaluating the enzyme inhibitory potential of this compound. By following this detailed methodology, researchers can effectively screen this compound against DHFR or other relevant enzymes, determine its potency (IC50), and gather crucial data for further drug development studies. The principles outlined are fundamental to enzyme kinetics and inhibitor screening, providing a solid foundation for investigating the mechanism of action of novel compounds.

References

- 1. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor: Synthesis, inhibitory activity, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 2-(4-Fluorophenyl)sulfonylguanidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 2-(4-Fluorophenyl)sulfonylguanidine, a novel synthetic compound with potential therapeutic applications. Based on the chemical scaffold of sulfaguanidine, this compound is hypothesized to possess anticancer and antimicrobial properties. The following protocols outline standard cell-based assays to determine its cytotoxic effects on cancer cell lines, its efficacy against common bacterial strains, and a potential mechanism of action via signaling pathway inhibition.

Assessment of Cytotoxicity in Human Cancer Cell Lines

This protocol describes a method to evaluate the cytotoxic effects of this compound on human cancer cell lines using a colorimetric MTS assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol:

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Data Presentation:

| Cell Line | IC₅₀ (µM) |

| MCF-7 | Data |

| A549 | Data |

| PC-3 | Data |

Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains using the broth microdilution method.[1]

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC determination of this compound.

Protocol:

-

Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

-

-

MBC Determination:

-

Take an aliquot from the wells with no visible growth and plate it onto Mueller-Hinton Agar (MHA) plates.

-

Incubate the MHA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Data | Data |

| Escherichia coli | Data | Data |

| Pseudomonas aeruginosa | Data | Data |

Hedgehog Signaling Pathway Inhibition Assay

Given that some fluorophenyl-containing compounds have been shown to inhibit signaling pathways like the Hedgehog pathway, this protocol describes a reporter gene assay to investigate the effect of this compound on this pathway.[2] This pathway is often dysregulated in cancer.

Hypothesized Hedgehog Signaling Pathway Inhibition

References

- 1. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Dissolving 2-(4-Fluorophenyl)sulfonylguanidine for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for determining the solubility of 2-(4-Fluorophenyl)sulfonylguanidine and preparing stock and working solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound is a synthetic organic compound with potential applications in drug discovery and development. Like many novel small molecules, its physicochemical properties, particularly its solubility, are critical determinants of its utility in biological screening. Inadequate dissolution can lead to inaccurate concentration-response curves, false negatives, and poor reproducibility.

This application note outlines a systematic approach to solubilizing this compound, with a primary focus on the use of Dimethyl Sulfoxide (DMSO), a widely used aprotic solvent in preclinical research.[1] The protocols provided cover solubility determination, preparation of high-concentration stock solutions, and the generation of aqueous working solutions suitable for a variety of in vitro assays.

Materials and Equipment

2.1 Materials:

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Ethanol (EtOH), 200 proof, anhydrous

-

Methanol (MeOH), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)

-

Sterile pipette tips

2.2 Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Centrifuge

-

Calibrated pipettes

-

Optional: Nephelometer or UV-Vis spectrophotometer for quantitative solubility assessment

Protocol 1: Kinetic Solubility Assessment

This protocol describes a method to determine the kinetic solubility of this compound in common laboratory solvents. Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under conditions often used in in vitro screening, where a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.[1][2]

3.1 Methodology:

-

Prepare a High-Concentration Stock: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 50 mM). Use vortexing and sonication to ensure complete dissolution.

-

Solvent Addition: In separate, clear microcentrifuge tubes, add a small volume of the DMSO stock solution to the test solvents (e.g., PBS, DI water, Ethanol) to achieve a target concentration. For instance, add 2 µL of the 50 mM DMSO stock to 98 µL of PBS for a final concentration of 1 mM with 2% DMSO.

-

Equilibration: Incubate the samples at room temperature for a defined period (e.g., 1-2 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved precipitate.

-

Visual and Instrumental Assessment:

-

Visual: Carefully inspect the supernatant for any visible precipitate. The absence of a pellet or cloudiness indicates solubility at that concentration.

-

Instrumental (Optional): For a more quantitative measure, the supernatant can be analyzed. In a nephelometric assay, undissolved particles are detected by light scattering.[2][3] Alternatively, in a direct UV assay, the supernatant is filtered, and the concentration of the dissolved compound is determined using a UV-Vis spectrophotometer.[2][3]

-

3.2 Data Presentation:

The solubility of this compound in various solvents can be summarized in a table. The following is an example based on hypothetical data.

| Solvent System (at 25°C) | Maximum Soluble Concentration (Hypothetical) | Observations |

| 100% DMSO | > 100 mM | Clear solution |

| 100% Ethanol | ~ 25 mM | Clear solution |

| 100% Methanol | ~ 30 mM | Clear solution |

| PBS, pH 7.4 (+ 1% DMSO) | ~ 50 µM | Precipitation observed at higher concentrations |

| Deionized Water (+ 1% DMSO) | ~ 45 µM | Precipitation observed at higher concentrations |

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

For routine use in in vitro assays, a high-concentration stock solution in DMSO is recommended. This allows for minimal addition of the organic solvent to the final assay medium, reducing the risk of solvent-induced artifacts.

4.1 Methodology:

-

Calculation: Determine the mass of this compound required to prepare a desired volume and concentration of the stock solution (e.g., 10 mM).

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube. It is advisable to weigh a slightly larger amount and adjust the volume of DMSO accordingly.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted to the final desired concentrations in an aqueous buffer or cell culture medium.

5.1 Methodology:

-

Intermediate Dilutions: It is best practice to perform serial dilutions to avoid precipitation that can occur when a highly concentrated organic solution is rapidly diluted into an aqueous medium.[4] First, create an intermediate dilution of the stock solution in DMSO or the final assay buffer.

-

Final Dilution: Add a small volume of the stock or intermediate solution to the final assay medium. The final concentration of DMSO should ideally be kept below 0.5% to prevent cellular toxicity.[4] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.[4]

-

Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

Visualizations

Experimental Workflow

Caption: Workflow for compound handling and in vitro screening.

Potential Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfaguanidine and its derivatives are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][6] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition halts bacterial growth.[5]

Caption: Inhibition of the bacterial folic acid synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. What is Sulfaguanidine used for? [synapse.patsnap.com]

- 6. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of Novel Kinase Inhibitors: A Case Study with 2-(4-Fluorophenyl)sulfonylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1][3] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4][5]

This document provides a detailed framework for the characterization of novel kinase inhibitors, using the hypothetical compound 2-(4-Fluorophenyl)sulfonylguanidine as an example. While specific data for this compound is not available in the public domain, the protocols and data presentation formats described herein serve as a comprehensive guide for researchers working to profile the activity and selectivity of new chemical entities targeting the kinome.

The general approach involves a tiered screening process, beginning with broad-spectrum activity assays to identify initial targets, followed by more specific assays to determine potency (e.g., IC50 values) and selectivity across a panel of kinases. Understanding the mechanism of action is also a critical step in the characterization of a novel inhibitor.

Data Presentation: Characterizing Kinase Inhibitor Potency and Selectivity

A crucial aspect of kinase inhibitor profiling is the quantitative assessment of its potency and selectivity. This data is typically presented in tabular format to allow for easy comparison and interpretation. The following tables represent hypothetical data for our compound of interest, this compound, and serve as a template for presenting experimental findings.

Table 1: In Vitro Kinase Inhibitory Potency (IC50) of this compound against a Panel of Selected Kinases.

| Kinase Target | Kinase Family | IC50 (nM) | Assay Type |

| Kinase A | Serine/Threonine Kinase | 50 | ADP-Glo™ |

| Kinase B | Tyrosine Kinase | 120 | LanthaScreen® Eu Kinase Binding |

| Kinase C | Serine/Threonine Kinase | 850 | Z'-LYTE® |

| Kinase D | Tyrosine Kinase | >10,000 | ADP-Glo™ |

| Kinase E | Lipid Kinase | 75 | Adapta® Universal Kinase Assay |

| Kinase F | Serine/Threonine Kinase | >10,000 | ADP-Glo™ |

Table 2: Comparison of Inhibitory Activity with a Standard Reference Compound.

| Compound | Kinase A IC50 (nM) | Kinase E IC50 (nM) | Selectivity Ratio (Kinase A / Kinase E) |

| This compound | 50 | 75 | 0.67 |

| Staurosporine (Reference) | 5 | 10 | 0.5 |

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of kinase inhibitor activity. Below are methodologies for key experiments commonly employed in kinase inhibitor profiling.

Protocol 1: ADP-Glo™ Universal Kinase Assay for IC50 Determination

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP formed in a kinase reaction is measured, which is directly correlated with kinase activity.

Materials:

-

Kinase of interest (e.g., Kinase A)

-

Substrate specific to the kinase

-

This compound

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

Materials:

-

Kinase of interest (e.g., Kinase B) labeled with a terbium (Tb) donor fluorophore

-

A fluorescently labeled ATP-competitive tracer (acceptor fluorophore)

-

This compound

-

Kinase buffer (specific to the assay kit)

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the appropriate buffer.

-

Add 4 µL of the diluted compound or DMSO to the wells of the assay plate.

-

Add 4 µL of the Tb-labeled kinase to each well.

-

Add 4 µL of the fluorescent tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., acceptor emission and donor emission).

-

Calculate the emission ratio and determine the percent inhibition.

-

Plot the data and determine the IC50 value using a suitable curve-fitting algorithm.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.

Conclusion and Further Recommendations

The successful characterization of a novel kinase inhibitor requires a systematic and multi-faceted approach. The protocols and data presentation formats outlined in this document provide a robust framework for assessing the potency, selectivity, and mechanism of action of new chemical entities like the hypothetical this compound.

Following initial biochemical characterization, promising compounds should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[6] Further studies should also focus on elucidating the precise mechanism of inhibition (e.g., ATP-competitive, non-competitive, or allosteric) and profiling against a broader panel of kinases to fully understand the selectivity profile. Ultimately, a combination of in vitro, cell-based, and in vivo studies is necessary to validate a novel kinase inhibitor as a potential therapeutic candidate.

References

- 1. Kinase Activity Assays [worldwide.promega.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. reactionbiology.com [reactionbiology.com]

2-(4-Fluorophenyl)sulfonylguanidine for studying cellular signaling pathways

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(4-Fluorophenyl)sulfonylguanidine is a synthetic compound belonging to the sulfonylguanidine class of molecules. While direct literature on this specific compound is limited, the guanidine moiety is a well-established pharmacophore known to interact with various biological targets, including ion channels.[1][2] Based on the structural characteristics and the known activities of related guanidine-containing compounds, this compound is hypothesized to function as a modulator of voltage-gated potassium (Kv) channels.[1][2] These channels play a crucial role in the repolarization phase of the action potential in excitable cells, thereby regulating cellular excitability and signaling.[3]

These application notes provide a framework for researchers to investigate the potential effects of this compound on cellular signaling pathways, with a primary focus on its hypothesized role as a Kv channel inhibitor. The provided protocols and data are intended to serve as a guide for initial experimental design and are based on established methodologies for studying ion channel modulators.

Hypothesized Mechanism of Action

This compound is proposed to act as an inhibitor of voltage-gated potassium channels. By blocking these channels, the compound is expected to delay the repolarization of the cell membrane, leading to a prolongation of the action potential duration.[3] This modulation of ion flux can have significant downstream effects on various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The fluorophenyl and sulfonyl groups may contribute to the potency and selectivity of the compound for specific Kv channel subtypes.

References

- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

Application Notes and Protocols for Efficacy Testing of 2-(4-Fluorophenyl)sulfonylguanidine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of 2-(4-Fluorophenyl)sulfonylguanidine, a compound of interest for its potential therapeutic effects. The following sections outline the use of a melanoma xenograft mouse model, a common and effective method for assessing the anti-tumor activity of novel therapeutic agents.

Introduction

Sulfonylguanidine derivatives have emerged as a class of compounds with potential applications in cancer therapy.[1] Preclinical evaluation of these compounds in relevant animal models is a critical step in the drug development process. This document provides a comprehensive guide to utilizing a human melanoma xenograft model in immunodeficient mice to assess the anti-tumor efficacy of this compound. The protocols described herein cover animal model selection, experimental procedures, and data analysis, providing a robust framework for preclinical studies.

Animal Model Selection

The choice of an appropriate animal model is paramount for obtaining translatable preclinical data. For oncology studies, xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used and accepted starting point for efficacy testing.[2]

Recommended Model:

-

Animal: Severe Combined Immunodeficient (SCID) mice or Nude mice. These strains lack a functional adaptive immune system, which prevents the rejection of human tumor xenografts.

-

Cell Line: A375 human malignant melanoma cell line. This is a well-characterized and commonly used cell line in melanoma research.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line Culture: A375 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, they are harvested using trypsin-EDTA.

-

Cell Viability and Counting: Cell viability is assessed using a trypan blue exclusion assay. Cells are counted using a hemocytometer.

-

Preparation for Implantation: Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

Tumor Implantation (Xenograft Model)

-

Animal Acclimatization: Mice are acclimatized for at least one week before any experimental procedures.

-

Implantation: 5 x 10^6 A375 cells in a volume of 100 µL of the PBS/Matrigel suspension are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

Treatment Protocol

-

Group Allocation: Once tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

-

Compound Preparation: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: The compound is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined dose levels (e.g., 10, 30, and 100 mg/kg) once daily for a specified duration (e.g., 21 days). The control group receives the vehicle only.

-

Monitoring: Body weight and tumor volume are measured every 2-3 days. Animal health is monitored daily.

Efficacy Evaluation

-

Primary Endpoint: The primary endpoint is the inhibition of tumor growth. This is assessed by comparing the tumor volumes of the treated groups to the control group.

-

Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Secondary Endpoints:

-

Body Weight: To assess toxicity.

-